molecular formula C16H18N2O4S2 B2544623 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine CAS No. 1448033-60-0

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine

Cat. No.: B2544623
CAS No.: 1448033-60-0
M. Wt: 366.45
InChI Key: OLVOIVBGIWPGPW-UHFFFAOYSA-N
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Description

“3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine” is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Moiety: Starting from a suitable pyrrolidine precursor, the phenylsulfonyl group can be introduced via sulfonylation reactions.

    Attachment to Pyridine: The pyrrolidine derivative can then be coupled with a pyridine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl groups.

    Reduction: Reduction reactions could target the sulfonyl groups or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biological and medicinal research, it could be investigated for its potential as an enzyme inhibitor, receptor modulator, or therapeutic agent for various diseases.

Industry

Industrially, it might find applications in the development of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)benzene
  • 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)thiophene

Uniqueness

The uniqueness of “3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine” might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVOIVBGIWPGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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